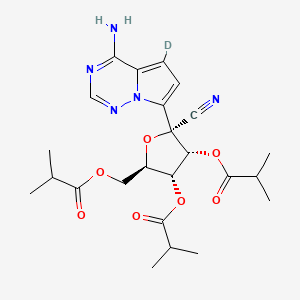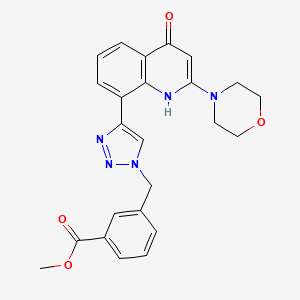
OSu-Glu-VC-PAB-MMAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSu-Glu-VC-PAB-MMAD is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of a potent tubulin inhibitor, Monomethyl auristatin D (MMAD), linked via a cleavable linker OSu-Glu-VC-PAB. This compound is known for its potent antitumor activity and is primarily used in targeted cancer therapy .
Vorbereitungsmethoden
The synthesis of OSu-Glu-VC-PAB-MMAD involves the conjugation of MMAD with the cleavable linker OSu-Glu-VC-PAB. The synthetic route typically includes the following steps:
Activation of the linker: The OSu-Glu-VC-PAB linker is activated to form a reactive intermediate.
Conjugation with MMAD: The activated linker is then conjugated with MMAD under specific reaction conditions to form the final compound.
The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate and the final product .
Analyse Chemischer Reaktionen
OSu-Glu-VC-PAB-MMAD undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker OSu-Glu-VC-PAB can be cleaved under specific conditions, releasing the active drug MMAD.
Substitution reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include reducing agents and specific enzymes that facilitate the cleavage of the linker . The major product formed from these reactions is the active drug MMAD, which exerts its antitumor effects by inhibiting tubulin polymerization .
Wissenschaftliche Forschungsanwendungen
OSu-Glu-VC-PAB-MMAD has several scientific research applications, particularly in the field of targeted cancer therapy. Some of its applications include:
Development of ADCs: The compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells
Cancer research: It is used in preclinical studies to evaluate the efficacy and safety of new cancer therapies
Biological studies: The compound is used to study the mechanisms of drug delivery and release in biological systems
Wirkmechanismus
The mechanism of action of OSu-Glu-VC-PAB-MMAD involves the following steps:
Targeting cancer cells: The ADC targets specific antigens on the surface of cancer cells.
Internalization and cleavage: Once bound to the cancer cell, the ADC is internalized, and the cleavable linker OSu-Glu-VC-PAB is cleaved, releasing the active drug MMAD.
Inhibition of tubulin polymerization: MMAD inhibits tubulin polymerization, disrupting the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis
Vergleich Mit ähnlichen Verbindungen
OSu-Glu-VC-PAB-MMAD is unique due to its specific linker and potent tubulin inhibitor. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule-targeting agents used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs
These compounds share similar mechanisms of action but differ in their specific linkers and cytotoxic agents, which can influence their efficacy and safety profiles .
Eigenschaften
Molekularformel |
C69H102N12O16S |
|---|---|
Molekulargewicht |
1387.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[5-(carbamoylamino)-1-[4-[[[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1 |
InChI-Schlüssel |
UIBXHQRWALHYRT-FUSFFIKHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)





![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)


![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)
